molecular formula C11H13ClN4O2 B1377453 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride CAS No. 1443979-40-5

2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride

Cat. No.: B1377453
CAS No.: 1443979-40-5
M. Wt: 268.7 g/mol
InChI Key: NPEUQANRJDUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogen-containing heterocyclic compounds that are known for their wide range of biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of amino-triazoles with a variety of aromatic aldehydes . This process can yield desired Schiff bases in excellent yields in a short amount of time . There are also other synthetic approaches for the preparation of this important scaffold .


Molecular Structure Analysis

Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . The IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .


Chemical Reactions Analysis

Triazole compounds are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, including condensation with aromatic aldehydes to form Schiff bases .


Physical and Chemical Properties Analysis

Triazoles are known for their high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis processes involving related triazole compounds demonstrate their utility in creating diverse chemical structures. For instance, reactions involving aminoguanidine and succinic acid under specific conditions have led to the formation of compounds with potential applications in medicinal chemistry, showcasing the versatility of triazole derivatives in synthesizing biologically active molecules (Chernyshev, Chernysheva, & Starikova, 2010).

Radiation-Induced Modifications

  • Research into modifying hydrogels with amine compounds, including triazole derivatives, through γ-radiation indicates the potential for medical applications. These modifications can enhance the thermal stability and biological activity of polymers, suggesting uses in drug delivery systems and biomedical engineering (Aly & El-Mohdy, 2015).

Antiproliferative and DNA Binding Studies

  • Studies on novel Pt(II)-complexes with triazole-based ligands have shown moderate antiproliferative activity against cancer cells, highlighting the compound's potential in oncology research. These complexes exhibit the ability to bind DNA, suggesting mechanisms of action relevant to cancer treatment (Riccardi et al., 2019).

Brain Tumor Imaging

  • The synthesis and evaluation of enantiomers of a triazole-substituted amino acid for use in positron emission tomography (PET) imaging of brain tumors illustrate the compound's relevance in neurology and cancer diagnosis. These studies have demonstrated that specific enantiomers can provide high tumor uptake and contrast, making them valuable tools in the imaging of gliosarcoma and potentially other brain tumors (McConathy et al., 2010).

Antimicrobial and Antifungal Applications

  • The development of polymeric compounds modified with triazole derivatives has shown promising antibacterial and antifungal activities. These findings suggest applications in the development of new antimicrobial materials, potentially useful in healthcare settings to combat resistant strains of bacteria and fungi (Safonov, 2018).

Safety and Hazards

While specific safety and hazard information for “2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride” is not available in the sources, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some triazole derivatives have shown cytotoxic effects .

Future Directions

Triazoles have been the subject of extensive research due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . The development of new drugs that overcome the problems of antimicrobial resistance is a key area of focus . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is an area of ongoing research .

Properties

IUPAC Name

2-amino-3-(1-phenyltriazol-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c12-10(11(16)17)6-8-7-15(14-13-8)9-4-2-1-3-5-9;/h1-5,7,10H,6,12H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEUQANRJDUWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.